molecular formula C14H15NO3 B11869135 Ethyl 4-ethoxyquinoline-3-carboxylate CAS No. 13720-96-2

Ethyl 4-ethoxyquinoline-3-carboxylate

Cat. No.: B11869135
CAS No.: 13720-96-2
M. Wt: 245.27 g/mol
InChI Key: HXIUQCPRCKSUGB-UHFFFAOYSA-N
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Description

Ethyl 4-ethoxyquinoline-3-carboxylate is a chemical compound belonging to the quinoline family Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry this compound is known for its unique structure, which includes an ethoxy group at the 4-position and a carboxylate group at the 3-position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-ethoxyquinoline-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the cyclopropanation-ring expansion of 3-chloroindoles with α-halodiazoacetates. This reaction is catalyzed by Rhodium (II) carbenes, which are derived from the decomposition of diazo compounds. The reaction proceeds with high selectivity, leading to the formation of this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-ethoxyquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other functional groups.

    Substitution: The ethoxy group at the 4-position can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, such as quinoline-3-carboxylic acids, quinoline-3-alcohols, and substituted quinolines .

Scientific Research Applications

Ethyl 4-ethoxyquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-ethoxyquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Ethyl 4-ethoxyquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:

Biological Activity

Ethyl 4-ethoxyquinoline-3-carboxylate (E4EQC) is a synthetic organic compound belonging to the quinoline derivatives family. Its unique structure, characterized by an ethoxy group at the 4-position and a carboxylate functional group at the 3-position, has led to significant interest in its biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and comparative studies with similar compounds.

E4EQC has a molecular formula of C14_{14}H15_{15}NO2_2, typically appearing as a pale yellow solid. The synthesis of E4EQC involves multi-step organic reactions, often utilizing potassium permanganate for oxidation and sodium borohydride for reduction in controlled conditions. The following table summarizes key synthetic routes:

StepReagentsConditions
1Diethyl ethoxymethylmalonate + 3-chloroanilineDMF, sodium hydride
2Oxidation with KMnO4_4Controlled temperature
3Reduction with NaBH4_4Ethanol or chloroform

Antimicrobial Activity

Research indicates that E4EQC exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results:

  • Staphylococcus aureus : Inhibition observed with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Escherichia coli : Effective against multiple strains, suggesting potential as a therapeutic agent.
  • Candida albicans : Demonstrated antifungal activity with MIC values indicating effectiveness against fungal infections.

The compound's mechanism of action involves binding to specific enzymes involved in microbial growth, potentially inhibiting cell wall synthesis and disrupting metabolic pathways .

Anticancer Activity

E4EQC has also been investigated for its anticancer properties. Studies have indicated that it can influence pathways related to cell proliferation and apoptosis. Notable findings include:

  • Cell Line Studies : E4EQC exhibited cytotoxic effects on various cancer cell lines, leading to increased apoptosis rates.
  • Mechanism of Action : The compound may modulate the activity of enzymes involved in cancer progression, although specific molecular targets are still under investigation.

Comparative Studies

When compared to other quinoline derivatives, E4EQC shows distinct advantages due to its ethoxy and carboxylate functionalities. Here is a comparison with similar compounds:

CompoundStructure FeaturesBiological Activity
Ethyl 2-chloroquinoline-3-carboxylateChlorine at 2-positionModerate antimicrobial activity
NorfloxacinFluoroquinolone structureStrong antibacterial properties
Quinoline-3-carboxylic acidLacks ethoxy groupLimited biological activity

Case Studies

Several case studies have highlighted the potential of E4EQC in therapeutic applications:

  • Study on Antimicrobial Efficacy : A study published in MDPI demonstrated that E4EQC had MIC values lower than those of traditional antibiotics against resistant strains of bacteria .
  • Cancer Cell Line Research : Research conducted on human cancer cell lines showed that E4EQC induced apoptosis through caspase activation pathways, indicating its potential as an anticancer agent .
  • Mechanistic Insights : Investigations into the binding affinity of E4EQC to specific enzymes revealed its ability to inhibit key metabolic processes in both bacterial and cancer cells .

Properties

CAS No.

13720-96-2

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

ethyl 4-ethoxyquinoline-3-carboxylate

InChI

InChI=1S/C14H15NO3/c1-3-17-13-10-7-5-6-8-12(10)15-9-11(13)14(16)18-4-2/h5-9H,3-4H2,1-2H3

InChI Key

HXIUQCPRCKSUGB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=NC2=CC=CC=C21)C(=O)OCC

Origin of Product

United States

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